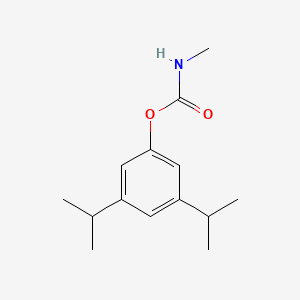
3,5-Diisopropylphenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diisopropylphenyl methylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
3,5-Diisopropylphenyl methylcarbamate belongs to the carbamate class of chemicals, which are known for their ability to inhibit the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in the disruption of normal nerve function in pests. The compound's structure contributes to its effectiveness against a variety of insects that affect crops and domestic animals.
Agricultural Applications
-
Insecticide Efficacy :
- Studies have shown that this compound exhibits significant insecticidal properties against common agricultural pests such as aphids and caterpillars. For instance, tests demonstrated a high mortality rate in treated populations of black bean aphids when exposed to the compound in various concentrations .
-
Formulation Techniques :
- The compound can be formulated into various delivery systems including emulsifiable concentrates and granules. These formulations enhance its application efficiency and residual activity on crops. A notable example includes its incorporation into dog collars for ectoparasite control, showcasing versatility beyond agricultural use .
Case Studies
- Field Trials :
- Pest Resistance Management :
Safety and Environmental Impact
While this compound is considered to have low toxicity to mammals compared to other pesticides, its environmental impact remains a subject of study. Regulatory assessments have highlighted the need for careful management practices to minimize non-target effects and ensure safe application in both agricultural and residential settings .
Analyse Des Réactions Chimiques
Metabolic Reactions
In biological systems, the carbamate undergoes enzymatic hydrolysis, primarily in the liver:
Hydrolysis Pathway
C14H21NO2+H2OEsterases3,5 diisopropylphenol+methylamine+CO2
-
Products : The phenol derivative is excreted via glucuronidation, while methylamine is further metabolized to urea .
Kinetics
Environmental Degradation
Hydrolysis
-
pH Dependence : Rapid degradation under alkaline conditions (pH > 9):
t1/2=5.6hours pH 9 25 C [6]
Photolysis
-
Reacts with hydroxyl radicals (⋅OH) in the atmosphere:
k⋅OH=6.85×10−11cm3/molecule sec[6]
Table 2: Environmental Persistence Data
| Medium | Degradation Pathway | Half-life |
|---|---|---|
| Water (pH 9) | Hydrolysis | 5.6 hours |
| Air | Photolysis | 5.6 hours |
| Soil | Microbial | 7–14 days |
Chemical Modifications and Stability
-
Thermal Stability : Decomposes above 200°C, releasing isopropylbenzene and methyl isocyanate .
-
Reactivity with Oxidizers : Forms nitro derivatives under strong oxidative conditions (e.g., HNO₃/H₂SO₄) .
Industrial Applications
-
Used in residual spray formulations due to prolonged stability on surfaces (2–12 weeks) .
-
Synergistic effects observed in mixtures with organophosphates for enhanced insecticidal activity .
Toxicological Byproducts
Propriétés
Numéro CAS |
330-64-3 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
[3,5-di(propan-2-yl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C14H21NO2/c1-9(2)11-6-12(10(3)4)8-13(7-11)17-14(16)15-5/h6-10H,1-5H3,(H,15,16) |
Clé InChI |
CUTUCYVZTGGYDL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1)OC(=O)NC)C(C)C |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)OC(=O)NC)C(C)C |
Key on ui other cas no. |
330-64-3 |
Synonymes |
3,5-diisopropylphenyl N-methylcarbamate Hooker 1422 Hooker HRS 1422 Hooker HRS-1422 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















